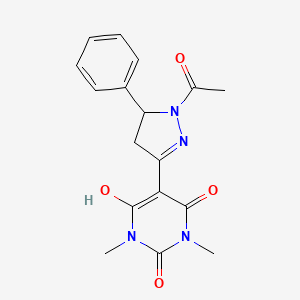
5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Staphylococcal Activity
- 4-Diazopyrazole derivatives, closely related to the query compound, have been synthesized and evaluated for anti-staphylococcal activity. Compounds showed significant effectiveness against Staphylococcus aureus strains, with one compound notably inhibiting biofilm formation at a low concentration (Raimondi et al., 2012).
Molecular Modeling and Anticancer Potential
- Molecular modeling and docking studies of chromene derivatives, structurally similar to the query compound, suggest potential as DNA intercalators. This indicates their possible application in the development of new anticancer drugs (Santana et al., 2020).
Applications in Organic Synthesis
- Compounds structurally related to the query compound have been used in the synthesis of various organic structures, including pyrazoles and thiadiazoles. These reactions offer insights into the versatility of these compounds in organic chemistry (El‐Metwally & Khalil, 2010).
Potential in Drug Design
- The synthesis of pyrimidine derivatives, similar to the query compound, has been achieved. These derivatives have shown binding properties with milk protein β-lactoglobulin, indicating their potential in drug design and protein interaction studies (Sepay et al., 2016).
Chemical Shift Assignment and Structural Analysis
- Detailed chemical shift assignments and three-dimensional structural analysis of compounds similar to the query molecule have been carried out. This research is crucial for understanding the molecular structure and properties of such compounds (Silva et al., 2005).
Propiedades
Nombre del producto |
5-(1-Acetyl-5-phenyl-3-pyrazolidinylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
|---|---|
Fórmula molecular |
C17H18N4O4 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
5-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O4/c1-10(22)21-13(11-7-5-4-6-8-11)9-12(18-21)14-15(23)19(2)17(25)20(3)16(14)24/h4-8,13,23H,9H2,1-3H3 |
Clave InChI |
WHOXFWYEZDJZKF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



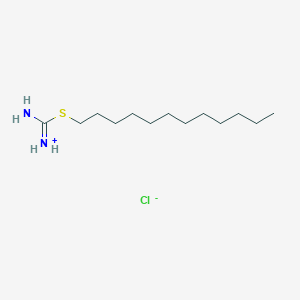


![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1230122.png)
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide](/img/structure/B1230125.png)
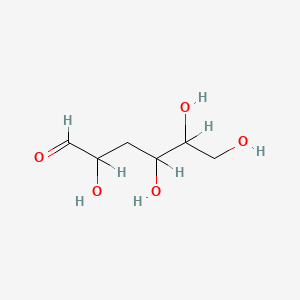
![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
![2-(1-benzo[e]benzofuranyl)-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1230130.png)
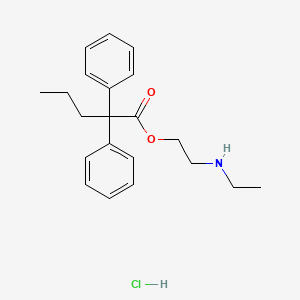

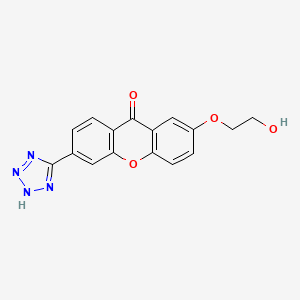
![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)
